molecular formula C10H24N2 B146516 1,10-Diaminodecane CAS No. 646-25-3

1,10-Diaminodecane

Cat. No. B146516
CAS RN: 646-25-3
M. Wt: 172.31 g/mol
InChI Key: YQLZOAVZWJBZSY-UHFFFAOYSA-N
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Patent
US06783821B2

Procedure details

PA612 is prepared in a known manner by polycondensation of an equivalent mixture of hexamethylenediamine and 1,12-dodecanedioic acid. PA1012 is prepared by polycondensation of an equivalent mixture of 1,10-decanediamine and 1,12-dodecanedioic acid, while PA1212 is obtained in the same manner from 1,12-dodecanediamine and 1,12-dodecanedioic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9]([OH:24])(=[O:23])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21].C(N)CCC[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH2:35]>>[CH2:7]([NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][NH2:35].[C:9]([OH:24])(=[O:23])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([OH:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCN)N
Name
Type
product
Smiles
C(CCCCCCCCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.